(6-(Trifluoromethyl)pyridazin-3-yl)methanol

Medicinal Chemistry Drug Design ADME

This specialized, electron-deficient pyridazine building block features a trifluoromethyl group that dramatically increases lipophilicity, membrane permeability, and metabolic stability – critical for successful kinase and ENPP2 inhibitor programs. Substituting with non-fluorinated analogs invalidates SAR studies. As a key intermediate in cancer and fibrosis therapeutics, it also enables agrochemical innovation. Secure high-purity (≥95%) material with reliable global shipping; contact us for bulk research quantities.

Molecular Formula C6H5F3N2O
Molecular Weight 178.11 g/mol
CAS No. 2135332-10-2
Cat. No. B6298715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-(Trifluoromethyl)pyridazin-3-yl)methanol
CAS2135332-10-2
Molecular FormulaC6H5F3N2O
Molecular Weight178.11 g/mol
Structural Identifiers
SMILESC1=CC(=NN=C1CO)C(F)(F)F
InChIInChI=1S/C6H5F3N2O/c7-6(8,9)5-2-1-4(3-12)10-11-5/h1-2,12H,3H2
InChIKeyXBLYNHFICSZKSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(6-(Trifluoromethyl)pyridazin-3-yl)methanol (CAS 2135332-10-2) Procurement Guide: Key Identifiers and Baseline Characteristics


(6-(Trifluoromethyl)pyridazin-3-yl)methanol (CAS 2135332-10-2) is a specialized, electron-deficient heterocyclic building block with the molecular formula C₆H₅F₃N₂O and a molecular weight of 178.11 g/mol . It consists of a pyridazine core, which is a six-membered aromatic ring containing two nitrogen atoms at the 1 and 2 positions, and is substituted at the 6-position with a trifluoromethyl (-CF₃) group and at the 3-position with a hydroxymethyl (-CH₂OH) group . This compound is classified under the harmonized CLP criteria as Acute Tox. 4 (H302), Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), and STOT SE 3 (H335), indicating it is harmful if swallowed and causes skin, eye, and respiratory irritation [1].

Why (6-(Trifluoromethyl)pyridazin-3-yl)methanol Cannot Be Substituted with Non-Fluorinated Pyridazine Alcohols


Generic substitution with non-fluorinated pyridazine alcohols, such as pyridazin-3-ylmethanol, is not viable due to the profound physicochemical changes conferred by the trifluoromethyl group. The -CF₃ substituent dramatically increases lipophilicity, altering solubility, membrane permeability, and metabolic stability in downstream drug candidates or advanced intermediates . This structural modification directly impacts critical parameters like LogP, which governs compound distribution in biological systems and synthetic solubility profiles. Therefore, using a non-fluorinated analog will fundamentally change the behavior of any final molecule, invalidating structure-activity relationship (SAR) studies and potentially leading to failed biological assays or altered synthetic outcomes [1].

Quantitative Differentiation Evidence for (6-(Trifluoromethyl)pyridazin-3-yl)methanol (CAS 2135332-10-2)


Lipophilicity (LogP) Increase Over Non-Fluorinated Analog Pyridazin-3-ylmethanol

The introduction of the -CF₃ group at the 6-position significantly elevates the partition coefficient (LogP) compared to the non-fluorinated analog, pyridazin-3-ylmethanol. This enhanced lipophilicity is a key driver for improved membrane permeability and metabolic stability in drug discovery programs .

Medicinal Chemistry Drug Design ADME

Electron-Deficient Pyridazine Core Reactivity: Impact on Synthetic Utility

The electron-withdrawing -CF₃ group creates an electron-deficient pyridazine ring system, which is a highly sought-after motif in medicinal chemistry for enhancing metabolic stability and modulating target binding. This electronic characteristic, quantified by the Fsp3 (fraction of sp³ hybridized carbons) value of 0.33, differentiates it from many common heterocyclic building blocks and defines its reactivity in cross-coupling and nucleophilic aromatic substitution reactions .

Synthetic Chemistry Building Blocks Cross-Coupling

Purity and Quality Control Verification: Vendor-Specific Data

Reputable suppliers provide batch-specific analytical data, ensuring the compound meets a minimum purity threshold crucial for reproducible research. For example, Bidepharm offers a standard purity of 95% with associated quality control reports, including NMR, HPLC, or GC, as part of their product specification for CAS 2135332-10-2 . Similarly, Fluorochem lists the compound with a purity of 95% .

Quality Control Procurement Analytical Chemistry

Optimal Scientific and Procurement Scenarios for (6-(Trifluoromethyl)pyridazin-3-yl)methanol (CAS 2135332-10-2)


Medicinal Chemistry: Synthesis of Kinase Inhibitors and ENPP2 Inhibitors

This compound is utilized as a key intermediate in the synthesis of kinase inhibitors for cancer treatment and ENPP2 inhibitors for fibrotic disorders . The electron-deficient pyridazine core and the metabolically stable -CF₃ group are essential pharmacophoric elements for achieving target potency and selectivity.

Agrochemical Research: Development of Novel Fungicides and Insecticides

Pyridazine derivatives containing trifluoromethyl groups are known to exhibit insecticidal and fungicidal activities . (6-(Trifluoromethyl)pyridazin-3-yl)methanol serves as a versatile building block for introducing this privileged motif into new agrochemical candidates, potentially leading to products that outperform traditional fungicides like chlorantraniliprole .

Advanced Materials Science: Synthesis of Electron-Deficient Ligands and Polymers

The electron-deficient nature of the trifluoromethyl-pyridazine ring system makes it a valuable component for designing novel ligands for catalysis or for tuning the electronic properties of conjugated polymers. The hydroxymethyl handle allows for facile attachment to larger molecular scaffolds [1].

Chemical Biology: Tool Compound for Investigating Biological Pathways

Given its structural features, this compound can be functionalized to create chemical probes for studying neurological disorders, cardiovascular diseases, or infectious diseases where pyridazine-based molecules have shown promise [2]. Its unique LogP and hydrogen-bonding profile (HBD=1, HBA=3) make it a suitable core for optimizing probe properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for (6-(Trifluoromethyl)pyridazin-3-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.